molecular formula C10H8ClNO2 B7969365 7-Chloro-indole-1-acetic acid

7-Chloro-indole-1-acetic acid

Cat. No.: B7969365
M. Wt: 209.63 g/mol
InChI Key: HCPLEHHIQHALRW-UHFFFAOYSA-N
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Description

7-Chloro-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a chloro group at the 7th position of the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-indole-1-acetic acid typically involves the chlorination of indole-1-acetic acid. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-indole-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-indole-1-acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-indole-1-acetic acid involves its interaction with specific molecular targets. The chloro group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. For instance, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacks the chloro group.

    5-Chloro-indole-3-acetic acid: Another chlorinated indole derivative with the chloro group at the 5th position.

Uniqueness: 7-Chloro-indole-1-acetic acid is unique due to the specific positioning of the chloro group, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets compared to other indole derivatives .

Properties

IUPAC Name

2-(7-chloroindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPLEHHIQHALRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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